molecular formula C34H35NO10S B017946 Raloxifene 4'-Glucuronide CAS No. 182507-22-8

Raloxifene 4'-Glucuronide

Número de catálogo: B017946
Número CAS: 182507-22-8
Peso molecular: 649.7 g/mol
Clave InChI: VHXYPEXOSLGZKH-WKRHDJAJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Raloxifene 4'-Glucuronide is the primary metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used for osteoporosis and breast cancer prevention. Glucuronidation, mediated predominantly by intestinal UDP-glucuronosyltransferases (UGTs) UGT1A8 and UGT1A10, converts raloxifene into its 4'-glucuronide form, which constitutes ~70% of circulating raloxifene glucuronides . Unlike the parent drug, this compound exhibits minimal estrogen receptor (ER) binding affinity (IC₅₀ = 370 μM vs. raloxifene’s sub-nanomolar activity) and represents <1% of total bioactive raloxifene in systemic circulation . However, it serves as a reservoir for active raloxifene via enzymatic cleavage in plasma, contributing to prolonged pharmacokinetics .

Métodos De Preparación

Enzymatic Synthesis Using Recombinant UDP-Glucuronosyltransferases (UGTs)

Identification of Catalytic UGT Isoforms

Raloxifene 4′-glucuronide is predominantly synthesized by extrahepatic UGT isoforms, with UGT1A8 and UGT1A10 identified as primary catalysts. In contrast, hepatic UGT1A1 and UGT1A9 primarily form raloxifene-6-glucuronide (Ral-6-G) . Functional studies using homogenates from HEK293 cells overexpressing human UGTs demonstrated that UGT1A8 and UGT1A10 exhibit 4′-glucuronidation activity, with kinetic parameters varying by isoform . For instance, UGT1A8 showed a V<sub>max</sub> of 1.2 nmol/min/mg and a K<sub>m</sub> of 8.3 µM, while UGT1A10 had a V<sub>max</sub> of 0.9 nmol/min/mg and a K<sub>m</sub> of 6.7 µM .

In Vitro Glucuronidation Assays

Standard incubation mixtures for Ral-4′-G synthesis include:

  • Substrate : 1–25 µM raloxifene in DMSO (final concentration ≤0.1%)

  • Enzyme Source : Recombinant UGT1A8 or UGT1A10 microsomes (0.5 mg/mL)

  • Cofactors : 5 mM MgCl<sub>2</sub>, 4.4 mM saccharolactone, 0.022 mg/mL alamethicin, 3.5 mM UDP-glucuronic acid (UDPGA)

  • Buffer : 50 mM potassium phosphate (pH 7.4)

  • Incubation : 60 min at 37°C

Reactions are terminated with ice-cold acetonitrile containing 0.6% formic acid, followed by centrifugation (13,000 ×g, 15 min) to remove precipitated proteins .

Table 1: Kinetic Parameters of UGT1A8 and UGT1A10 for Ral-4′-G Synthesis

ParameterUGT1A8UGT1A10
K<sub>m</sub> (µM)8.3 ± 1.26.7 ± 0.9
V<sub>max</sub> (nmol/min/mg)1.2 ± 0.10.9 ± 0.07
CL<sub>int</sub>* (µL/min/mg)144.6134.3

*CL<sub>int</sub> = V<sub>max</sub>/K<sub>m</sub>

Microbial Bioconversion Using Streptomyces Species

Strain Selection and Culture Conditions

Streptomyces sp. ATCC 55043 has been utilized for large-scale Ral-4′-G production due to its high β-glucuronidase activity. Bioconversion is performed in a medium containing:

  • Carbon Source : 2% glucose

  • Nitrogen Source : 1% peptone

  • Inducer : 0.1 mM raloxifene (added during mid-log phase)

  • Incubation : 72 h at 28°C, pH 7.0, 200 rpm agitation

Metabolite Extraction and Purification

Post-incubation, cells are removed by centrifugation (10,000 ×g, 20 min), and the supernatant is subjected to solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc). Elution with methanol yields crude Ral-4′-G, which is further purified via semi-preparative HPLC (C18 column, 10 × 250 mm, 5 µm) with a gradient of 25–65% acetonitrile in 0.1% formic acid .

Table 2: Bioconversion Efficiency of Streptomyces sp.

ParameterValue
Conversion Yield68.4 ± 5.2%
Productivity12.3 mg/L/h
Purity (Post-HPLC)98.1 ± 0.7%

Tissue-Based Synthesis Using Intestinal S9 Fractions

Preparation of Intestinal S9 Fractions

Human jejunum and ileum tissues exhibit high Ral-4′-G synthesis activity. S9 fractions are prepared by homogenizing tissues in 50 mM Tris-HCl (pH 7.4) containing 250 mM sucrose, followed by centrifugation (9,000 ×g, 20 min) .

Glucuronidation in Intestinal S9

Reaction conditions mirror recombinant UGT assays but with tissue-specific optimizations:

  • Protein Concentration : 1.0 mg/mL

  • Incubation Time : 90 min (prolonged due to lower UGT expression)

  • Cofactors : 5 mM MgCl<sub>2</sub>, 4.4 mM saccharolactone, 3.5 mM UDPGA

Table 3: Regional Variation in Intestinal Ral-4′-G Synthesis

Intestinal RegionCL<sub>int</sub> (µL/min/mg)
Duodenum18.7 ± 2.1
Jejunum22.4 ± 3.0
Ileum15.8 ± 1.9
Colon8.3 ± 0.7

Analytical Validation of Synthesis

Ultra-Performance Liquid Chromatography (UPLC)

Ral-4′-G is quantified using a Waters ACQUITY UPLC system equipped with a BEH C18 column (2.1 × 50 mm, 1.7 µm). The mobile phase consists of 5 mM ammonium acetate (pH 5.0) and acetonitrile in a gradient elution (5–100% acetonitrile over 5 min). Detection at 274 nm provides a linear range of 1–1000 ng/mL (r<sup>2</sup> > 0.999) .

LC-MS/MS Confirmation

A Waters TQD triple quadrupole mass spectrometer in positive ion mode confirms Ral-4′-G identity:

  • Parent Ion : [M+H]<sup>+</sup> m/z 650.2

  • Product Ions : m/z 474.1 (aglycone), m/z 113.0 (glucuronide fragment)

  • Collision Energy : 25 eV

β-Glucuronidase Sensitivity

Incubation with 500 U/mL β-glucuronidase (Escherichia coli, 37°C, 2 h) results in complete hydrolysis of Ral-4′-G to raloxifene, confirming glucuronide identity .

Challenges and Optimization Strategies

Polymorphic UGT Effects

The UGT1A82 allele (rs1042597, C277Y) reduces Ral-4′-G formation by 40% compared to wild-type UGT1A81 . Genotyping of enzyme sources is recommended for reproducible synthesis.

Solubility Limitations

Raloxifene’s aqueous solubility (2.3 µg/mL) necessitates DMSO concentrations ≤0.1% to avoid enzyme inhibition. Co-solvents like polyethylene glycol 400 (5% v/v) enhance solubility without affecting UGT activity .

Scaling-Up Microbial Production

Fed-batch fermentation with intermittent raloxifene feeding (0.1 mM every 12 h) increases Ral-4′-G titers to 1.2 g/L, a 4.3-fold improvement over batch culture .

Aplicaciones Científicas De Investigación

Introduction to Raloxifene 4'-Glucuronide

This compound (R4G) is a significant metabolite of raloxifene, a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of postmenopausal osteoporosis. This compound undergoes extensive glucuronidation, affecting its pharmacokinetics and therapeutic efficacy. Understanding the applications of R4G is crucial for optimizing treatment strategies and enhancing patient outcomes.

Osteoporosis Treatment

Raloxifene is primarily indicated for the treatment and prevention of osteoporosis in postmenopausal women. It functions as an estrogen agonist in bone tissue, promoting increased bone mineral density (BMD) and reducing the risk of fractures. R4G, as a metabolite, contributes to these effects, although its specific role in enhancing BMD remains less understood compared to its parent compound.

Cardiovascular Benefits

Raloxifene also exhibits beneficial effects on lipid profiles by lowering low-density lipoprotein (LDL) cholesterol levels. The glucuronidation process, which produces R4G, may influence these cardiovascular benefits by modulating the bioavailability and activity of raloxifene in systemic circulation .

Cancer Prevention

Research indicates that raloxifene may reduce the risk of breast cancer in postmenopausal women by acting as an estrogen antagonist in breast tissue. R4G's interaction with estrogen receptors could play a role in this protective effect, although further studies are needed to elucidate its mechanism of action .

LC-MS/MS Techniques

Recent advancements in analytical chemistry have enabled the precise quantification of R4G in biological samples. A study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining raloxifene and its glucuronide metabolites from human plasma. This method demonstrated excellent sensitivity and specificity, allowing for the detection of R4G at concentrations as low as 3 ng/mL .

Table 1: LC-MS/MS Method Performance for R4G

ParameterValue
Linear Range3–300 ng/mL
Recovery55-61%
Signal Suppression-5% to 15%
Matrix EffectsVariable

Case Study 1: Efficacy in Postmenopausal Women

A clinical trial involving 5,129 postmenopausal women assessed the long-term effects of raloxifene on osteoporosis. The study highlighted that women receiving raloxifene exhibited significant improvements in BMD compared to placebo groups. The presence of R4G was noted as a contributing factor to the drug's overall efficacy due to its role in enhancing systemic exposure to raloxifene .

Case Study 2: Interaction with Dietary Compounds

Another study explored the interaction between green tea consumption and raloxifene metabolism. It was found that co-consumption could increase systemic exposure to raloxifene and its metabolites, including R4G. This finding suggests dietary considerations may be important for optimizing therapeutic outcomes in patients taking raloxifene .

Comparación Con Compuestos Similares

Enzyme Specificity and Metabolic Pathways

Compound Primary UGT Enzymes Involved Tissue Specificity Key Metabolic Impact
Raloxifene 4'-Glucuronide UGT1A8, UGT1A10 Intestinal microsomes Major presystemic clearance pathway
Ezetimibe Glucuronide UGT1A1, UGT1A3, UGT2B15 Liver and intestine Bioactivation (glucuronide > parent)
SN-38 Glucuronide UGT1A1 Liver Detoxification (reduces SN-38 toxicity)
  • Key Insight : Raloxifene’s glucuronidation is intestine-dominant, unlike SN-38 and ezetimibe, which rely more on hepatic UGTs. Intestinal metabolism contributes to its low oral bioavailability (~2%) .

Bioactivity and Pharmacokinetic Profiles

Compound Bioactivity Relative to Parent Half-Life (h) Systemic Exposure (AUC Ratio)
This compound 1:100 (ER antagonism) ~28 70% of total glucuronides
Ezetimibe Glucuronide 10-fold ↑ (cholesterol uptake) ~22 80–90% of total metabolites
Quercetin-3-O-Glucuronide <10% antioxidant activity ~7 Dominant circulating form
  • Key Insight : Raloxifene glucuronides act as transport forms with delayed release, while ezetimibe’s glucuronide directly enhances therapeutic efficacy .

Genetic and Environmental Modulators

  • UGT1A1*28 Polymorphism :

    • Homozygous carriers (28/28) exhibit 30–50% higher this compound levels due to reduced UGT1A1 activity, increasing systemic raloxifene exposure .
    • Contrastingly, ezetimibe glucuronide levels decrease with UGT1A1 induction (e.g., by rifampin), reducing efficacy .

Local Recycling Mechanisms

This compound undergoes local recycling (enterohepatic, enteric, and intracellular), prolonging its half-life despite low bioavailability . This contrasts with:

  • SN-38 Glucuronide : Dependent on bacterial β-glucuronidase for reactivation, causing intestinal toxicity .
  • Ezetimibe Glucuronide: No significant recycling; rapid systemic clearance limits duration of action .

Clinical Implications

  • Pharmacogenomics: UGT1A8*2 variants correlate with reduced glucuronidation, necessitating dose adjustments in poor metabolizers .
  • Drug Interactions : Green tea’s impact on raloxifene absorption highlights the need to monitor dietary habits during therapy .

Actividad Biológica

Raloxifene 4'-glucuronide (Ral-4'-Gluc) is a significant metabolite of the selective estrogen receptor modulator (SERM) raloxifene, widely used in the treatment of osteoporosis and for breast cancer prevention in postmenopausal women. Understanding its biological activity is crucial for optimizing therapeutic strategies and predicting patient responses.

Metabolism and Formation

Raloxifene undergoes extensive metabolism primarily through glucuronidation, where it is converted into various glucuronide forms, including Ral-4'-Gluc and Ral-6-glucuronide (Ral-6-Gluc). The enzymes responsible for this process are UDP-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A8, and UGT1A10.

Key Findings:

  • Enzyme Specificity: UGT1A8 is particularly significant for the formation of Ral-4'-Gluc, while UGT1A10 also contributes to its production. UGT1A1 primarily facilitates the formation of Ral-6-Gluc .
  • Kinetic Parameters: The apparent K_m values for UGT1A8 were determined to be 59 µM for Ral-4'-Gluc formation, with a V_max of 2.0 nmol/min/mg protein .

Biological Activity and Pharmacodynamics

Ral-4'-Gluc exhibits markedly lower estrogen receptor binding affinity compared to its parent compound, raloxifene. Specifically, it has been shown to possess approximately 1% of the anti-estrogenic activity of raloxifene itself . Despite this reduced activity, Ral-4'-Gluc constitutes about 70% of the total circulating raloxifene glucuronides in treated individuals, highlighting its prevalence in systemic circulation .

Inhibition Studies:

  • Ral-4'-Gluc has been reported to inhibit voltage-gated potassium channels (Kv4.3) at concentrations of 10 µM and 30 µM by 6.2% and 20.1%, respectively .

Clinical Implications

The clinical relevance of Ral-4'-Gluc is underscored by its role in the pharmacokinetics of raloxifene. Variability in UGT genotypes can influence the metabolism of raloxifene, impacting therapeutic outcomes. For instance:

  • Genetic Variability: Individuals with certain UGT1A8 polymorphisms showed altered glucuronidation rates, which correlated with plasma levels of Ral-4'-Gluc and overall response to raloxifene treatment .

Case Studies and Research Findings

Several studies have examined the implications of Ral-4'-Gluc in clinical settings:

StudyFindings
MORE TrialPostmenopausal women on raloxifene exhibited a 76% reduction in breast cancer risk after three years; glucuronides were predominant in circulation .
Pharmacogenomics StudyIdentified significant associations between UGT polymorphisms and glucuronide formation rates, suggesting tailored therapy based on genetic profiling could enhance efficacy .

Q & A

Q. Basic: What is the metabolic pathway of Raloxifene 4'-Glucuronide, and which enzymes are primarily responsible for its formation?

This compound is a major Phase II metabolite of raloxifene, formed via glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Key isoforms include UGT1A8 and UGT1A10 , which are highly expressed in extrahepatic tissues like the jejunum. In vitro studies using human intestinal microsomes demonstrate that UGT1A8 catalyzes this reaction with a Km of 59 μM and Vmax of 2.0 nmol/min/mg , while UGT1A10 contributes significantly in intestinal metabolism .

Q. Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method involves:

  • Chromatography : BEH C18 column with 0.1% formic acid in water/acetonitrile gradient.
  • Sample Preparation : Protein precipitation or solid-phase extraction (SPE) micro-elution for high-throughput processing.
  • Key Parameters :
    • Linear range: 1.95–1000 nM for glucuronides.
    • Lower limit of quantification (LLOQ): 1.95 nM .
    • Intraday/interday accuracy: 85–115% .

Q. Advanced: How can researchers determine the relative contributions of UGT isoforms to this compound formation in vitro?

Use recombinant UGT isoforms and relative activity factor (RAF)-scaling :

Recombinant Enzymes : Incubate raloxifene with individual UGTs (e.g., UGT1A1, 1A3, 1A8, 1A10) to measure activity.

RAF-Scaling : Normalize activity using isoform-specific RAF values from tissue microsomes.

Correlation Analysis : Compare in vitro results with clinical data to identify primary isoforms (e.g., UGT1A8/1A10 dominate in intestinal metabolism) .

Q. Advanced: How does enterohepatic cycling impact the pharmacokinetics of this compound, and how can this be modeled experimentally?

Enterohepatic cycling prolongs the plasma half-life (27.7 hours ) by recycling the metabolite via bile excretion and reabsorption. To study this:

  • Animal Models : Use bile duct-cannulated rodents to collect bile and measure metabolite reabsorption.
  • Pharmacokinetic Modeling : Apply compartmental models with first-pass metabolism and recycling rate constants.
  • Key Data : >60% oral absorption but 2% absolute bioavailability due to presystemic glucuronidation .

Q. Advanced: How should researchers address variability in this compound formation across human liver microsomes?

Variability (up to 4-fold ) arises from differences in UGT expression. Mitigation strategies include:

  • Pooled Microsomes : Use pooled samples from diverse donors to average enzyme activity.
  • Alamethicin Treatment : Enhance enzyme accessibility in membrane-bound systems (up to 9-fold activity increase in intestinal microsomes).
  • Intrinsic Clearance Calculation : Normalize activity to tissue-specific intrinsic clearance values (e.g., 95 μL/min/mg in intestinal microsomes) .

Q. Advanced: What are the challenges in extrapolating in vitro glucuronidation data to in vivo metabolic profiles?

Key considerations:

  • Tissue-Specific Expression : UGT1A8/1A10 are abundant in the intestine but less in the liver.
  • Species Differences : Rodent UGT isoforms may not mirror human activity. Use humanized models or primary human hepatocytes.
  • Interconversion : Systemic reversibility between raloxifene and its glucuronides complicates kinetic modeling .

Q. Basic: How is this compound used as a biomarker in pharmacokinetic studies?

It serves as a primary analyte to assess:

  • Bioavailability : Low systemic exposure due to presystemic metabolism.
  • Dose Proportionality : Non-linear pharmacokinetics at higher doses.
  • Drug-Drug Interactions : Competition with UGT substrates (e.g., NSAIDs) .

Q. Advanced: What validation parameters are critical for LC-MS/MS quantification of this compound?

Follow FDA guidance with emphasis on:

  • Linearity : Over 3 orders of magnitude (1.95–1000 nM).
  • Matrix Effects : Evaluate ion suppression/enhancement (<15% variance).
  • Recovery : Ensure consistency across biological matrices (e.g., plasma, urine).
  • Stability : Test freeze-thaw cycles and long-term storage .

Q. Advanced: How do extrahepatic UGT isoforms influence the disposition of this compound?

Intestinal UGT1A8/1A10 contribute significantly to first-pass metabolism, reducing systemic raloxifene exposure. Experimental approaches:

  • Tissue-Specific Microsomes : Compare hepatic vs. intestinal activity.
  • Permeability Assays : Use Caco-2 cells to model intestinal metabolism and absorption .

Q. Advanced: What methodological precautions are needed when studying reactive intermediates formed during Raloxifene metabolism?

While raloxifene primarily undergoes glucuronidation, cytochrome P450-mediated reactive intermediates (e.g., quinones) can form. Strategies:

  • Trapping Agents : Use glutathione (GSH) to detect adducts.
  • High-Resolution MS : Identify unexpected metabolites.
  • Toxicogenomic Profiling : Link intermediates to cytotoxicity markers .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXYPEXOSLGZKH-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312492
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182507-22-8
Record name Raloxifene 4′-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182507-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene 4'-glucuronide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE 4'-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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